2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one
Description
2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with aromatic groups. The 2-position features a 2,6-dinitro-4-(trifluoromethyl)phenyl moiety, while the 4-position is occupied by a 4-(trifluoromethoxy)phenyl group. This structure imparts unique electronic and steric properties due to the strong electron-withdrawing effects of nitro (-NO₂), trifluoromethyl (-CF₃), and trifluoromethoxy (-OCF₃) substituents.
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F6N5O6/c17-15(18,19)8-5-11(26(29)30)13(12(6-8)27(31)32)25-14(28)24(7-23-25)9-1-3-10(4-2-9)33-16(20,21)22/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSBRTLBMJHWAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F6N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro groupsThe final step involves the formation of the triazolone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Nitro Groups (2,6-Dinitro Substituent)
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Reduction : Nitro groups at the 2- and 6-positions are highly electron-withdrawing, facilitating SNAr reactions. Reduction with H₂/Pd-C yields amines, which can undergo further coupling (e.g., diazotization) .
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Electrophilic Substitution : Resistance to direct electrophilic attack due to deactivation by nitro and trifluoromethyl groups.
Triazolone Ring
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Alkylation : The 1,2,4-triazol-3-one ring undergoes alkylation at the nitrogen atoms using alkyl halides (e.g., propyl bromide) under basic conditions (NaH/DMF) .
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Ring Expansion : Base-mediated annulation (e.g., with NaH) can form fused heterocycles like oxazepines .
Stability and Degradation
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Hydrolytic Stability : The trifluoromethyl and trifluoromethoxy groups enhance resistance to hydrolysis under acidic/basic conditions.
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Thermal Decomposition : Decomposes above 250°C, releasing NOₓ and HF gases, as observed in thermogravimetric analysis (TGA) of similar nitroaromatics .
Example 1: Propyl-Substituted Analog
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Reaction : 4-(Chloromethyl)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-propyltriazole (CID 44434476) is synthesized via alkylation of the triazole nitrogen with propyl bromide .
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Conditions : NaH, DMF, 60°C, 12 hours.
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Yield : ~65% after purification.
Example 2: Pyridine Hybridization
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Reaction : Coupling with 2-bromo-4-nitroimidazole forms pyridine-triazole hybrids under SNAr conditions (K₂CO₃, DMSO, 80°C) .
Challenges and Limitations
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against a variety of pathogens. For instance:
- Staphylococcus aureus : Exhibits low minimum inhibitory concentration (MIC), indicating potent bactericidal activity .
- Mechanism of Action : The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Research indicates that compounds with similar structural features can exhibit anticancer properties by disrupting microtubule dynamics, leading to apoptosis in cancer cells. The triazole moiety may contribute to this effect by interfering with cellular signaling pathways.
Applications in Pharmaceuticals
- Antimicrobial Agents : Given its potent activity against Gram-positive bacteria, this compound holds promise as a lead structure for developing new antibiotics.
- Anticancer Drugs : Its mechanism of action suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments.
Agrochemical Applications
The compound's efficacy in targeting specific biological pathways makes it a candidate for development as a pesticide or herbicide. Its ability to disrupt cellular processes in pests can lead to effective crop protection solutions.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives, including the target compound, demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 0.5 to 5 µg/mL. This study underscores the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Potential
In vitro assays revealed that derivatives of triazole compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via microtubule disruption .
Mechanism of Action
The mechanism of action of 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Key Compounds for Comparison :
- Structure: 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one .
- Substituents: Dichlorophenyl, dioxolane, piperazine, and isopropyl groups.
- Key Differences:
- Lacks nitro groups but includes chlorine atoms (electron-withdrawing but less potent than -NO₂).
Compound from (sec-butyl variant) :
- Substituent: 2-sec-butyl instead of isopropyl .
- Impact: Increased steric bulk may influence solubility and metabolic stability.
Aprepitant (): Structure: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one . Substituents: Morpholino, bis(trifluoromethyl)phenyl, and fluorophenyl groups. Key Differences:
- Contains a morpholine ring (enhances bioavailability) and fluorophenyl groups (improves binding affinity).
- Lacks nitro groups but has trifluoromethyl substituents, which increase lipophilicity.
Physicochemical Properties (Hypothesized)
*Estimated based on structural complexity.
Research Findings and Implications
- Stability : The target compound’s nitro groups may render it photolabile compared to chlorine-substituted analogs, limiting environmental persistence .
- Synthetic Complexity : The presence of multiple electron-withdrawing groups complicates synthesis, requiring advanced regioselective techniques.
- Pharmacological Potential: While Aprepitant’s success highlights the utility of trifluoromethyl groups in drug design, the target compound’s nitro substituents may limit its therapeutic use due to toxicity risks.
Biological Activity
The compound 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one is a member of the triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H10F6N4O5
- Molecular Weight : 422.25 g/mol
- CAS Number : Not available in the provided sources.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes involved in various biochemical pathways. For instance, triazoles have been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against a range of pathogens. The presence of nitro and trifluoromethyl groups enhances lipophilicity and membrane permeability, allowing better interaction with microbial cell membranes.
- Anticancer Activity : Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The specific interactions between the compound and target proteins are crucial for its anticancer efficacy.
Antimicrobial Activity
A study evaluating various triazole derivatives highlighted the antimicrobial potency of compounds with similar structural features. The minimum inhibitory concentrations (MICs) for related compounds ranged from 1.1 to 8.9 µM against various bacterial strains .
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| Triazole Derivative A | 1.1 | 2.2 |
| Triazole Derivative B | 4.4 | 8.4 |
| Target Compound | TBD | TBD |
Cytotoxicity
Research has shown that certain triazole derivatives exhibit moderate cytotoxicity against human cancer cell lines while sparing non-cancerous cells . The selectivity index (SI) is a crucial measure here:
| Cell Line | IC50 (µM) | SI |
|---|---|---|
| Human Breast Cancer | 5.0 | High |
| Lung Cancer | 10.0 | Moderate |
| Non-Tumor Liver Cells | >100 | Low |
Case Study 1: Antimicrobial Efficacy
In a comparative study of triazole compounds, a derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with an MIC of 3 µM against both strains .
Case Study 2: Anticancer Activity
A derivative was evaluated for its ability to induce apoptosis in colorectal cancer cells. The study found that treatment with the compound led to a significant increase in apoptotic markers compared to controls, suggesting potential as a therapeutic agent .
Q & A
Q. How can researchers optimize the synthesis yield of 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one?
Methodological Answer: To improve synthesis yields, systematically vary reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity in cyclocondensation steps, as demonstrated in triazole synthesis with 65% yield . Ethanol or mixed solvents (water-ethanol) may improve crystallization .
- Reaction time and temperature : Prolonged reflux (18 hours) increases intermediate formation , while controlled temperatures (-35°C) minimize side reactions in analogous triazine systems .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate Schiff base formation in triazole derivatives .
- Purification : Recrystallization from water-ethanol mixtures improves purity .
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer: A multi-technique approach is critical:
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions, as shown for triazole derivatives in single-crystal studies .
- NMR spectroscopy : Use -, -, and -NMR to verify trifluoromethyl/trifluoromethoxy groups and aromatic proton environments .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for nitro and fluorinated groups .
- Elemental analysis : Confirms stoichiometry of C, H, N, and S (if applicable) .
Q. How should researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility screening : Test in solvents (DMSO, ethanol, acetonitrile) at varying temperatures. Polar aprotic solvents are preferred for biological assays .
- Stability studies :
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution or cyclocondensation reactions?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps. For example, triazole formation may involve intermediate hydrazide cyclization .
- Isotopic labeling : Use -labeled reagents to trace nitrogen incorporation during triazole ring closure .
- Computational modeling : Apply DFT calculations to map energy barriers for nitro-group displacement or trifluoromethyl interactions .
Q. How can substituent effects on biological activity be systematically analyzed?
Methodological Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing trifluoromethoxy with methoxy or halogens) and compare bioactivity .
- Biological assays : Test against target enzymes or pathogens using dose-response curves. For example, fluorinated triazoles often show enhanced antimicrobial activity due to electron-withdrawing effects .
- Molecular docking : Model interactions with protein targets (e.g., fungal CYP51) to rationalize substituent contributions .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Standardize assays : Use identical strains (e.g., Candida albicans ATCC 10231) and protocols (CLSI guidelines) to minimize variability .
- Data normalization : Express activity relative to positive controls (e.g., fluconazole) and account for solvent effects (DMSO vs. water) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, as demonstrated in Design of Experiments (DoE) frameworks for triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
